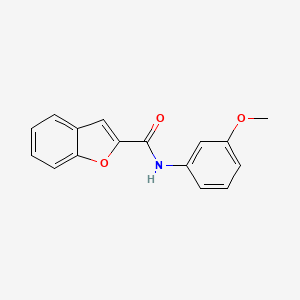

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJMCOFQAKRRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzofuran-2-carboxamide (B1298429) Core Structures

The synthesis of the benzofuran-2-carboxamide core is a well-established area of organic chemistry, leveraging a variety of cyclization and coupling strategies. General methods for assembling the foundational benzofuran (B130515) ring include acid-catalyzed cyclizations, radical cyclizations, photocyclizations, and numerous transition-metal-catalyzed transformations such as Heck-type and carbonylative cyclizations via Sonogashira reactions nih.gov.

A prevalent and direct strategy for obtaining benzofuran-2-carboxamide structures involves the initial synthesis of benzofuran-2-carboxylic acid, which serves as a versatile precursor nih.govchemrxiv.org. This carboxylic acid can then be coupled with a desired amine to form the final amide bond. A particularly straightforward method is the one-step direct coupling of benzofuran-2-carboxylic acid with various substituted anilines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) nih.govresearchgate.net. This approach offers a modular way to access a wide range of N-substituted benzofuran-2-carboxamides.

Key Precursors and Reaction Conditions in N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide Synthesis

The direct synthesis of the title compound, this compound, is efficiently achieved through the amidation of benzofuran-2-carboxylic acid. This reaction specifically pairs the carboxylic acid precursor with 3-methoxyaniline to form the target molecule. The process relies on standard peptide coupling conditions, which are known for their high efficiency and mildness researchgate.net.

| Precursor 1 | Precursor 2 | Coupling Agents | Solvent | Conditions |

| Benzofuran-2-carboxylic acid | 3-Methoxyaniline | EDC, HOBt | THF | Room temperature, overnight |

This table outlines the typical precursors and reaction conditions for the direct synthesis of this compound via a coupling reaction researchgate.net.

Catalytic Systems and Mechanistic Considerations in Benzofuran Ring Formation

The formation of the benzofuran ring itself is a critical step that can be accomplished using various catalytic systems, each with its own mechanistic pathway. Transition metals, in particular, play a pivotal role in mediating these cyclization reactions acs.orgnih.gov.

Palladium- and copper-based catalysts are widely employed, often in tandem, for reactions like the Sonogashira coupling of terminal alkynes with iodophenols, which subsequently undergo intramolecular cyclization to yield the benzofuran ring acs.orgnih.gov. Other transition metals have also proven effective. Nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones acs.orgthieme.de, while rhodium catalysts have been used for annulation reactions between salicylaldehydes and diazo compounds through a C-H activation/decarbonylation/annulation process organic-chemistry.org.

The mechanism for palladium-catalyzed C-H functionalization routes often involves an initial C-H activation step, followed by the formation of a palladacycle intermediate. Subsequent reductive elimination then furnishes the functionalized benzofuran product nih.gov.

| Catalyst System | Reaction Type | Key Mechanistic Steps |

| Palladium (Pd) / Copper (Cu) | Sonogashira Coupling / Cyclization | Oxidative addition, migratory insertion, reductive elimination, intramolecular cyclization acs.orgnih.gov. |

| Nickel (Ni) | Intramolecular Nucleophilic Addition | Nickel-catalyzed activation for intramolecular ring closure acs.orgthieme.de. |

| Rhodium (Rh) | C-H Activation / Annulation | C-H activation, migratory insertion, protonation, intramolecular substitution acs.org. |

| Gold (Au) | Cycloisomerization | nih.govchemrxiv.org-iodine shift, C-O ring-closure, C-C bond formation organic-chemistry.org. |

This table summarizes various catalytic systems used in the formation of the benzofuran ring structure.

Regioselectivity and Stereocontrol in Synthetic Approaches

Regioselectivity is a crucial consideration in the synthesis of substituted benzofurans. The choice of synthetic strategy inherently directs the position of substituents on the final molecule. For instance, methods commencing with the Sonogashira coupling of o-iodophenols with terminal alkynes are inherently regioselective, leading specifically to 2-substituted benzofuran products organic-chemistry.org. Similarly, cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents produces 2-arylbenzofurans organic-chemistry.org. The substitution pattern of the starting materials, such as substituted salicylaldehydes or phenols, dictates the final arrangement of functional groups on the benzene (B151609) portion of the benzofuran core nih.gov.

Stereocontrol is generally not a primary concern for the synthesis of the aromatic benzofuran ring itself. However, it becomes relevant in synthetic pathways that proceed through non-aromatic dihydrobenzofuran intermediates or when chiral substituents are present organic-chemistry.org. For the direct synthesis of this compound, the planarity and aromaticity of the core scaffold obviate the need for stereochemical control during its formation.

Functionalization Strategies for this compound Derivatives

Once the this compound scaffold is synthesized, it can be further modified to create a diverse array of derivatives. These functionalization strategies typically target the benzofuran moiety or the N-phenyl and carboxamide groups.

Substituent Introduction on the Benzofuran Moiety (e.g., C3-arylation)

A highly effective strategy for functionalizing the benzofuran core is the direct introduction of substituents at the C3 position. C3-arylation via palladium-catalyzed C-H bond functionalization is a prominent example nih.govnih.govresearchgate.net. This method often employs a directing group to achieve high regioselectivity.

In a common approach, an 8-aminoquinoline (B160924) (8-AQ) group is first installed at the carboxamide nitrogen. This group directs the palladium catalyst to activate the adjacent C3-H bond, facilitating its coupling with a variety of aryl and heteroaryl iodides nih.govchemrxiv.orgnih.gov. The reaction typically requires a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a co-additive, like silver(I) acetate (AgOAc), in a suitable solvent nih.govchemrxiv.org. This methodology allows for the efficient installation of a wide range of substituents at the C3 position, significantly increasing the structural diversity of the benzofuran-2-carboxamide scaffold nih.govdiva-portal.org.

| C3-Arylating Agent | Catalyst / Additives | Yield (%) |

| 4-Iodo-N,N-dimethylaniline | Pd(OAc)₂, AgOAc, NaOAc | 94% |

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂, AgOAc, NaOAc | 90% |

| 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂, AgOAc, NaOAc | 85% |

| 2-Iodothiophene | Pd(OAc)₂, AgOAc, NaOAc | 86% |

This table presents examples of palladium-catalyzed C3-arylation of an N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate, showcasing the versatility of the reaction with different aryl iodides chemrxiv.org.

Modifications of the Phenyl and Carboxamide Linkages

Beyond the benzofuran core, modifications can be made to the N-aryl substituent and the carboxamide linker itself. The choice of the N-aryl group can be varied from the outset of the synthesis. By using different substituted anilines (e.g., 4-hydroxy-3-methoxyaniline, 3,4-dimethoxyaniline) in the initial coupling reaction with benzofuran-2-carboxylic acid, a library of derivatives with diverse N-phenyl rings can be generated nih.govresearchgate.net.

Furthermore, a powerful transamidation strategy allows for the modification of the carboxamide linkage after the benzofuran core has been assembled and even functionalized (e.g., at C3) nih.govnih.gov. When the 8-aminoquinoline directing group is used for C3-arylation, it can be subsequently cleaved and replaced by a wide range of other amines nih.govdiva-portal.org. This is typically achieved through a one-pot, two-step procedure. First, the 8-AQ amide is activated with di-tert-butyl dicarbonate ((Boc)₂O) to form an intermediate N-acyl-Boc-carbamate. This activated intermediate then readily undergoes aminolysis upon treatment with a new amine nucleophile, yielding the final transamidated product nih.govchemrxiv.org. This highly modular approach enables the late-stage diversification of the carboxamide moiety, providing access to a vast chemical space from a common precursor nih.govnih.gov.

| Amine for Transamidation | Product N-Substituent |

| Pyrrolidine | Pyrrolidin-1-yl |

| Morpholine | Morpholino |

| Benzylamine | Benzyl |

| 3-Methoxyaniline | 3-Methoxyphenyl |

This table illustrates the diversity of N-substituents that can be introduced onto the benzofuran-2-carboxamide scaffold via a transamidation reaction nih.govchemrxiv.org.

Green Chemistry Principles and Sustainable Synthetic Approaches in the Synthesis of this compound

The growing emphasis on environmental stewardship in the chemical sciences has spurred the development of synthetic methodologies that align with the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. In the context of synthesizing this compound, a compound of interest in medicinal chemistry, the application of green chemistry principles is crucial for developing sustainable and environmentally benign processes. Research efforts have been directed towards exploring alternative solvents, catalytic systems, and energy sources to enhance the eco-friendliness of the synthetic routes.

The traditional synthesis of benzofuran-2-carboxamides often involves multi-step procedures that may utilize hazardous reagents, chlorinated solvents, and require significant energy input for heating and purification. ucl.ac.ukresearchgate.net In contrast, modern sustainable approaches focus on improving efficiency and minimizing environmental impact. Key areas of improvement include the use of safer solvents, development of catalytic reactions that proceed under milder conditions, and exploration of unconventional energy sources like microwave irradiation and mechanochemistry. rsc.orgmdpi.comresearchgate.net

One notable advancement in the sustainable synthesis of related benzofuran-2-carboxamide derivatives involves the use of palladium-catalyzed C–H arylation. nih.govdiva-portal.org This method allows for the direct functionalization of the benzofuran core, reducing the number of synthetic steps. Furthermore, the choice of solvent in these reactions plays a significant role in their environmental footprint. The use of greener solvents, such as cyclopentyl methyl ether (CPME), has been explored as a more environmentally friendly alternative to traditional solvents. nih.gov

The formation of the final amide bond between the 1-benzofuran-2-carboxylic acid moiety and 3-methoxyaniline is another critical step where green chemistry principles can be effectively applied. The pharmaceutical industry, a major producer of amide-containing compounds, has been actively seeking to replace hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) with greener alternatives. researchgate.netrsc.org Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), and neoteric solvents like ionic liquids and deep eutectic solvents (DESs), are being investigated for their potential to reduce the environmental impact of amide bond formation. rsc.orgacs.orgnih.govbohrium.com

Moreover, the development of catalytic methods for amide synthesis that avoid the use of stoichiometric activating reagents is a key goal in green chemistry. ucl.ac.uk While many amide coupling reactions still rely on carbodiimides or other coupling agents that generate stoichiometric byproducts, research into catalytic amidation is an active area of investigation.

The following table summarizes various green chemistry approaches that have been applied to the synthesis of benzofuran derivatives and amide bonds, which are relevant to the sustainable production of this compound.

| Green Chemistry Approach | Description | Potential Application in Synthesis | Key Findings/Advantages | References |

|---|---|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives. | In both the benzofuran ring formation and the final amide coupling step. | Cyclopentyl methyl ether (CPME) has been used in Pd-catalyzed C-H arylation of benzofurans. Biomass-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and neoteric solvents like deep eutectic solvents (DESs) are promising for amide bond formation. | researchgate.netnih.govrsc.org |

| Catalysis | Employing catalysts to increase reaction efficiency, reduce energy consumption, and minimize waste. | Palladium-catalyzed C-H functionalization for benzofuran modification and development of catalytic methods for amide bond formation. | Pd-catalysis enables efficient C-H arylation. Copper-based catalysts have been used in one-pot syntheses of benzofuran derivatives. Catalytic transamidation can proceed without additional additives. | nih.govacs.orgchemrxiv.org |

| Alternative Energy Sources | Utilizing energy sources like microwave irradiation and mechanochemistry to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis can be applied to accelerate the formation of the benzofuran ring or the amide bond. | Microwave-assisted multicomponent reactions can lead to shorter reaction times and higher yields. Mechanosynthesis offers a solvent-free or low-solvent approach. | mdpi.comresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Developing one-pot or tandem reactions for the synthesis of the benzofuran core and subsequent amidation. | One-pot syntheses of benzofuran derivatives have been reported using copper catalysts, which improves overall efficiency and reduces waste from intermediate purification steps. | acs.orgnih.gov |

The following table presents detailed research findings on sustainable synthetic approaches relevant to the synthesis of this compound, focusing on reaction conditions and outcomes.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Green Aspect | References |

|---|---|---|---|---|---|---|

| Pd-catalyzed C-H Arylation of Benzofuran | Pd(OAc)₂ / AgOAc | CPME | 110 | High | Use of a greener solvent (CPME). | nih.gov |

| One-pot Synthesis of Benzofuran Derivatives | Copper Iodide | Deep Eutectic Solvent (ChCl:EG) | Not specified | 70-91 | Use of an eco-friendly deep eutectic solvent. | acs.orgnih.gov |

| Transamidation of Benzofuran-2-carboxamide | None | Toluene | 60 | Good to Excellent | Catalyst- and additive-free aminolysis step. | nih.govchemrxiv.org |

| Pd-catalyzed Intramolecular Heck Reaction | PdCl₂ | Ionic Liquid | Not specified | Good | Use of recyclable ionic liquid and metal catalyst. | rsc.org |

| Mechanochemical Synthesis of Organometallic Polymers | None (milling) | Solvent-free | Ambient | Not specified | Solvent-free reaction condition. | mdpi.com |

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl 1 Benzofuran 2 Carboxamide and Its Analogues

Design and Synthesis of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide Derivatives for SAR Elucidation

The rational design and synthesis of derivatives are foundational to SAR studies. For the N-phenyl-1-benzofuran-2-carboxamide series, the primary synthetic strategy involves the coupling of a benzofuran-2-carboxylic acid core with various substituted anilines. A common and straightforward method is the direct amide coupling reaction. This is typically achieved by activating the carboxylic acid group of benzofuran-2-carboxylic acid with a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), followed by reaction with the desired aniline (B41778) derivative (e.g., 3-methoxyaniline and its analogues). nih.gov

Another approach involves converting the benzofuran-2-carboxylic acid to its more reactive acid chloride form using reagents like thionyl chloride, which then readily reacts with the amine to form the carboxamide bond. esisresearch.org These methods are highly effective for generating a library of compounds with diverse substituents on the N-phenyl ring.

To explore a wider chemical space, particularly with substitutions on the benzofuran (B130515) nucleus itself, more elaborate synthetic strategies are employed. Modular routes that allow for late-stage diversification are particularly valuable. For instance, a highly modular synthetic route has been developed that combines 8-aminoquinoline (B160924) directed C–H arylation with transamidation chemistry. mdpi.comnih.gov This powerful technique allows for the efficient installation of a wide variety of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, followed by the cleavage and replacement of the directing group to install different N-aryl carboxamide moieties. mdpi.comnih.govchemrxiv.org Such advanced synthetic strategies are instrumental in creating structurally diverse collections of derivatives necessary for comprehensive SAR screening campaigns. mdpi.comnih.gov

Impact of Substituent Variations on Specific Biological Activities (e.g., neuroprotective, anticancer, antimicrobial)

Systematic modification of the this compound structure has led to the discovery of potent analogues with distinct biological activities. The nature and position of substituents on both the N-phenyl ring and the benzofuran core play a critical role in determining the compound's potency and therapeutic potential.

Neuroprotective Activity

Derivatives of benzofuran-2-carboxamide (B1298429) have been investigated for their potential in treating neurodegenerative diseases. One key area of study is their ability to modulate the aggregation of amyloid-beta (Aβ42) peptides, a hallmark of Alzheimer's disease. In a series of N-phenylbenzofuran-2-carboxamides, the introduction of a methoxyphenol pharmacophore on the N-phenyl ring was found to be crucial for inhibiting Aβ42 aggregation. nih.gov For example, compounds with a 3-hydroxy-4-methoxyphenyl group demonstrated concentration-dependent inhibition of Aβ42 fibrillogenesis. nih.gov

Another study focused on the neuroprotective effects of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives against NMDA-induced excitotoxicity. nih.govbiomolther.orgnih.gov The results highlighted that specific substitutions on the N-phenyl ring were key to imparting neuroprotective action. A derivative with a methyl group at the R2 (ortho) position of the phenyl ring exhibited the most potent and efficacious protection against excitotoxic neuronal cell damage. nih.govresearchgate.net A hydroxyl group at the R3 (meta) position also conferred marked anti-excitotoxic effects. nih.govresearchgate.netkoreascience.kr

| Compound | Substitution on N-phenyl ring | Assay | Activity | Source |

|---|---|---|---|---|

| Derivative 1 | 3-hydroxy, 4-methoxy | Aβ42 Aggregation Inhibition | Concentration-dependent inhibition | nih.gov |

| Derivative 2 | 4-methoxy | Aβ42 Aggregation | Accelerated aggregation | nih.gov |

| Compound 1f (7-methoxy series) | 2-methyl (ortho) | NMDA-induced Excitotoxicity | Most potent protection | nih.govresearchgate.net |

| Compound 1j (7-methoxy series) | 3-hydroxy (meta) | NMDA-induced Excitotoxicity | Marked anti-excitotoxic effects | nih.govresearchgate.net |

Anticancer Activity

The benzofuran-2-carboxamide scaffold has proven to be a promising framework for the development of novel anticancer agents. rsc.orgresearchgate.netnih.gov SAR studies have demonstrated that substitutions on the N-phenyl ring significantly influence cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net For instance, the presence of groups that can exert a +M (positive mesomeric) effect and hydrophobic groups on the N-phenyl ring were found to potentiate anticancer activity. nih.govresearchgate.net A study on a series of benzofuran-2-carboxylic acid N-(substituted)phenylamides revealed potent cytotoxic activities at low micromolar concentrations against renal, colon, breast, gastric, lung, and prostate cancer cell lines. nih.govresearchgate.net

Specifically, halogen substitutions are considered beneficial, with their hydrophobic and electron-donating characteristics enhancing cytotoxic properties. mdpi.com The position of the halogen is critical, with maximum activity often observed when the halogen atom is placed at the para position of the N-phenyl ring. researchgate.netmdpi.com One benzofuran-2-carboxamide derivative showed high anti-proliferation potency against HCT-116, HeLa, HepG2, and A549 cells, with IC50 values as low as 0.57 μM. nih.gov

| Compound Series | Key Substituent Feature | Cancer Cell Lines | Activity (IC50) | Source |

|---|---|---|---|---|

| Benzofuran-2-carboxamides | +M effect / Hydrophobic groups on N-phenyl ring | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Low micromolar range | nih.govresearchgate.net |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g | Benzofuran-2-carboxamide moiety | A549 (Lung) | 0.57 μM | nih.gov |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g | Benzofuran-2-carboxamide moiety | HeLa (Cervical) | 0.73 μM | nih.gov |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative 50g | Benzofuran-2-carboxamide moiety | HCT-116 (Colon) | 0.87 μM | nih.gov |

Antimicrobial Activity

The emergence of multi-drug resistant microbial infections necessitates the development of new antimicrobial agents. esisresearch.org Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacteria and fungi, showing a broad spectrum of activity. nih.gov In one study, a series of 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 15.625 to 500 μg/ml. nih.gov

SAR studies revealed that substitutions on the benzofuran ring itself can have a significant impact. For example, compounds bearing two bromo substituents, one at the C-5 position of the benzofuran ring and another on the phenyl ring, exhibited excellent antibacterial activity against all tested strains. nih.gov Another study found that aza-benzofuran derivatives showed better antibacterial activity than their oxa-benzofuran counterparts, which may be due to enhanced lipophilicity and the ability to engage in electrostatic interactions with bacterial membranes. mdpi.com

| Compound Series | Key Substituent Feature | Organism | Activity (MIC) | Source |

|---|---|---|---|---|

| Benzofuryl-carboxamido-benzoxazoles | Varies | Bacteria & Fungi | 15.625 - 500 μg/ml | nih.gov |

| Compound 8 (Benzoxazole series) | Varies | Candida krusei | 31.25 μg/ml | nih.gov |

| Dibromo-substituted benzofurans | Bromo group at C-5 of benzofuran | Various bacteria | Excellent activity | nih.gov |

| Aza-benzofuran 1 | Aza-benzofuran core | Salmonella typhimurium, Staphylococcus aureus | 12.5 μg/mL | mdpi.com |

Positional Effects of Substituents on Activity and Selectivity

The specific placement of substituents on the aromatic rings is a critical determinant of biological activity and selectivity. Even minor changes in the position of a functional group can lead to significant differences in efficacy.

In the context of neuroprotective activity, the position of substituents on the N-phenyl ring of 7-methoxy-benzofuran-2-carboxamides was paramount. A methyl group in the ortho-position (R2) conferred the most potent protection against excitotoxicity, while a hydroxyl group in the meta-position (R3) also resulted in significant activity. nih.govresearchgate.net This suggests that the steric and electronic properties at these specific positions are crucial for favorable interaction with the biological target.

For anticancer activity, the position of halogen atoms on the N-phenyl ring has been a focus of SAR studies. It has been repeatedly noted that placing a halogen, such as chlorine or bromine, at the para-position of the N-phenyl ring leads to maximum cytotoxic activity. researchgate.netmdpi.com This indicates that the electronic properties and size of the substituent at this distal position are key for optimizing antiproliferative effects. Furthermore, substitutions at the C-5 and C-6 positions of the benzofuran ring have also been shown to greatly impact activity. nih.gov For instance, in a series of anticancer agents, a hydroxyl group at the C-4' (para) position of the N-phenylamide led to an outstanding combination of both anticancer and NF-κB inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can provide predictive insights and guide the design of new, more potent derivatives. mdpi.com

While a specific QSAR study for this compound was not identified, studies on closely related benzofuran derivatives have been performed. For example, a 2D-QSAR study was conducted on a series of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. nih.gov This study used physicochemical parameters such as molar refractivity (MR), molecular weight (MW), partition coefficient (log P), and surface tension as independent variables to model the biological activity (IC50). The resulting models had a high coefficient of determination (R²), indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov

In another study on benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed that described the bioactivity of the synthesized analogues (N=24, R²=0.816). researchgate.net Similarly, 3D-QSAR models have been created for antileishmanial 2-phenyl-2,3-dihydrobenzofurans, which revealed the key structural features required for activity through Molecular Interaction Field (MIF) analysis. mdpi.com These studies underscore the power of QSAR to identify critical structural, electronic, and hydrophobic features that govern the activity of the benzofuran scaffold, providing a valuable tool for the rational design of future therapeutic agents. researchgate.net

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Focus

Elucidation of Molecular Targets and Ligand-Binding Mechanisms

The benzofuran (B130515) scaffold has been explored for its potential to inhibit various enzymes. For instance, derivatives of benzofuran-2-sulfonamide have been evaluated as inhibitors of carbonic anhydrase. nih.gov Similarly, the benzofuran salicylic (B10762653) acid scaffold has been identified as a source for potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an enzyme considered a virulence factor secreted by the pathogen. nih.gov Small molecule inhibitors of mPTPB have been shown to reduce intracellular mycobacteria in infected macrophages, representing a novel therapeutic mechanism. nih.gov

In the context of viral proteases, the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, is a primary target for antiviral drug development due to its essential role in viral replication. nih.govsemanticscholar.org While various compound classes have been investigated as SARS-CoV-2 3CLpro inhibitors, specific enzymatic inhibition data for N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is not extensively detailed in current literature. nih.govnih.gov

The N-phenylbenzofuran-2-carboxamide framework, to which this compound belongs, has been identified as a novel class of modulators for amyloid beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net The type and position of substituents on the phenyl ring critically determine whether these compounds inhibit or promote Aβ42 fibrillogenesis. nih.gov Specifically, derivatives possessing a methoxyphenol moiety have demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net In contrast, a 4-methoxyphenyl (B3050149) substituent can lead to a significant acceleration of Aβ42 aggregation. nih.govresearchgate.net

While specific binding data for this compound at dopamine (B1211576) D3 receptors (D3R) is not prominently featured, the broader class of aryl carboxamides has been extensively studied for D3R and D2R activity. nih.govdrugbank.com Research on related N-(butyl)-aryl carboxamides has highlighted that the carboxamide linker plays a pivotal role in conferring high selectivity for the D3 receptor over the D2 receptor. nih.gov Eliminating the carbonyl group in the amide linker in these related series dramatically reduces binding affinity at D3R by over 100-fold, underscoring its importance for receptor interaction. nih.gov

The interaction between N-phenylbenzofuran-2-carboxamide derivatives and Aβ42 has been confirmed through various biochemical and biophysical assays. nih.govresearchgate.net The Thioflavin-T (ThT) based fluorescence assay is a primary method used to monitor aggregation kinetics in real-time. researchgate.net This assay measures the fluorescence enhancement of ThT upon binding to β-sheet structures characteristic of amyloid fibrils. researchgate.net

To further confirm the formation of these β-sheet structures, the Congo red (CR) dye binding assay is employed. nih.gov In this UV-based method, CR dye binds to amyloid β-sheet structures, causing a characteristic red shift in its absorbance maxima. nih.gov Molecular docking studies on these carboxamide derivatives suggest that the orientation of the bicyclic benzofuran ring plays a significant role in determining their ability to either inhibit or promote Aβ42 aggregation. researchgate.net For other benzofuran derivatives, fluorescence quenching has been used to study their binding affinity with proteins like bovine serum albumin (BSA), indicating the formation of a protein-ligand complex. encyclopedia.pubnih.gov

Cellular Level Responses and Signaling Pathway Modulations (excluding human clinical data)

Cell-based assays are crucial for evaluating the biological effects of benzofuran-2-carboxamide (B1298429) derivatives at the cellular level. For neuroprotective activity, primary cultured rat cortical neuronal cells are often used. koreascience.krnih.gov In these assays, neuronal cell damage is induced by an excitotoxic agent like N-methyl-D-aspartic acid (NMDA), and the ability of the test compound to preserve cell viability is measured. nih.govnih.gov Another key model involves assessing the protection of mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity, which is directly relevant to the Aβ-modulating activity of these compounds. nih.govresearchgate.net

The antiproliferative potential of novel benzofuran-2-carboxamides has been evaluated in vitro against various human tumor cell lines, such as the SW620 colon cancer line and the SK-BR-3 breast cancer line. nih.gov In these studies, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to determine the concentration-dependent effects on cell proliferation and to calculate IC₅₀ values. mdpi.comresearchgate.net

| Compound Analogue | Assay Type | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| N-phenylbenzo[b]thiophene-2-carboxamides (5a, 5b) | Aβ42-induced cytotoxicity | Mouse hippocampal HT22 | Provided significant neuroprotection against Aβ42-mediated toxicity. | nih.govresearchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | NMDA-induced excitotoxicity | Primary rat cortical cells | Certain derivatives offered considerable protection against excitotoxic neuronal damage. | koreascience.krnih.gov |

| Compound 1j (-OH at R3) | NMDA-induced excitotoxicity | Primary rat cortical cells | Showed marked anti-excitotoxic effects at 100 and 300 μM concentrations. | koreascience.krnih.gov |

The biological activities of benzofuran derivatives manifest through their influence on fundamental cellular processes. Cell viability is a common endpoint measured in both neuroprotection and antiproliferative assays. nih.govnih.gov The MTT assay, for instance, evaluates cell viability by measuring the mitochondrial metabolic function, where the reduction of MTT to formazan (B1609692) indicates viable cells. amazonaws.comscienceopen.com Studies on related Aβ42 modulators demonstrated that they could rescue mouse hippocampal HT22 neuronal cells from Aβ42-mediated cytotoxicity, thereby improving cell viability. nih.govresearchgate.net

In the context of cancer research, certain benzofuran-2-carboxamide derivatives have been shown to induce apoptosis, or programmed cell death. nih.gov The mechanism of cell death can be elucidated by observing cellular and molecular markers. For example, some active compounds have been found to induce apoptosis in SW620 cells, while others act through a different, non-apoptotic cell death mechanism. nih.gov Other classes of benzofuran derivatives have been shown to trigger apoptosis through the extrinsic pathway, involving the cleavage of PARP and activation of caspases. researchgate.netuludag.edu.tr Furthermore, inhibitors based on the benzofuran scaffold targeting the bacterial enzyme mPTPB have been shown to restore the ability of host macrophages to undergo apoptosis in response to IFN-γ stimulation, a key defense mechanism against intracellular pathogens. nih.gov

| Compound Class | Cellular Process | Cell Line / Model | Observed Effect | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamides (3h, 6f) | Apoptosis | SW620 (colon cancer) | Induced apoptotic cell death. | nih.gov |

| Benzofuran-2-carboxamide (3i) | Cell Death | SW620 (colon cancer) | Acted through a non-apoptotic cell death mechanism. | nih.gov |

| Benzofuran Lignan (Benfur) | Apoptosis | Jurkat, U-937 (leukemia) | Provoked apoptosis in a dose-dependent manner. | researchgate.net |

| Benzofuran-substituted chalcones | Apoptosis | MCF-7, MDA-MB-231 (breast); A549, H1299 (lung) | Induced apoptosis via the extrinsic pathway. | uludag.edu.tr |

| 6-Hydroxy-benzofuran-5-carboxylic acid scaffold (mPTPB inhibitor) | Apoptosis | Macrophages | Restored the macrophage's capacity to undergo apoptosis. | nih.gov |

Pharmacological Profiling in Non-Clinical Model Systems (e.g., in vitro and animal models, excluding human trials)

Research into the pharmacological effects of benzofuran-2-carboxamide derivatives has primarily utilized in vitro models to elucidate their potential therapeutic activities. Specifically, studies on a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been conducted using primary cultured rat cortical neuronal cells and cell-free bioassays to investigate their neuroprotective and antioxidant properties. nih.gov

In these non-clinical systems, the analogue 7-methoxy-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (referred to as compound 1c in the study) was evaluated for its ability to protect against excitotoxicity, a key pathological process in neurodegenerative diseases. nih.gov The primary model involved inducing neuronal cell damage with N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor that can lead to excessive neuronal stimulation and cell death. nih.gov

Compound 1c was among a group of eighteen derivatives synthesized to explore structure-activity relationships. nih.gov It demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage at a concentration of 100 μM, leading to its selection for further evaluation. nih.govresearchgate.net The table below summarizes the protective effects of selected derivatives from this study, including the positional analogue of compound 1c , against NMDA-induced neuronal cell death.

| Compound | Substitution on Phenyl Ring | Concentration (μM) | Neuronal Viability (% of Control) |

|---|---|---|---|

| Control | - | - | 100.0 ± 2.5 |

| NMDA (200 μM) | - | - | 55.7 ± 1.5 |

| 1a (ortho-methoxy) | 2-OCH₃ | 100 | 70.1 ± 1.7 |

| 1c (meta-methoxy) | 3-OCH₃ | 100 | 72.3 ± 2.1 |

| 1f (meta-methyl) | 3-CH₃ | 30 | 85.9 ± 2.3 |

| 1j (meta-hydroxy) | 3-OH | 100 | 80.5 ± 2.9 |

| Memantine | Reference Drug | 30 | 89.6 ± 2.8 |

Data sourced from a study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. nih.gov

Investigation of Biological Selectivity and Specificity

The specificity of the benzofuran-2-carboxamide scaffold has been investigated through structure-activity relationship (SAR) studies, which assess how chemical modifications affect biological activity. In the evaluation of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, the position and nature of the substituent on the N-phenyl ring were found to be critical for neuroprotective action. nih.govresearchgate.net

The study compared derivatives with substituents at the ortho (R1), meta (R2), and para (R3) positions of the phenyl ring. The results indicated that substitutions at the meta position (R2) were particularly important for exhibiting neuroprotective action against excitotoxic damage. nih.govresearchgate.net

Effect of Substituent Position : Compounds with meta-substitutions, such as 1c (3-methoxy), 1f (3-methyl), and 1j (3-hydroxy), showed significant protective effects. nih.gov

Effect of Substituent Type : Among the meta-substituted compounds, the derivative with a methyl group (1f ) exhibited the most potent and efficacious neuroprotective action, with an effect almost comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net A hydroxyl group at the meta position (1j ) also conferred marked anti-excitotoxic effects. nih.govresearchgate.net

These findings suggest a degree of structural specificity, where the electronic and steric properties of the substituent on the N-phenyl ring modulate the compound's ability to interact with its biological target(s) and confer neuroprotection. researchgate.net

Pharmacodynamics in Relevant Preclinical Models

The pharmacodynamic effects of these benzofuran-2-carboxamide derivatives were explored by examining their mechanism of action in the in vitro model of NMDA-induced excitotoxicity. A key mechanism underlying this form of neuronal damage is the excessive generation of reactive oxygen species (ROS). nih.gov

The study investigated the ability of selected derivatives to attenuate NMDA-induced ROS generation in primary cortical neurons. Co-treatment of the neuronal cells with the benzofuran derivatives led to a significant reduction in ROS production. nih.gov Among the tested compounds, the meta-hydroxy substituted analogue (1j ) was the most potent inhibitor of NMDA-induced ROS generation. nih.gov This suggests that a primary pharmacodynamic effect of these compounds is the mitigation of oxidative stress secondary to excitotoxicity.

Furthermore, compound 1j was also shown to possess direct antioxidant activity in cell-free assays, where it scavenged 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibited lipid peroxidation in rat brain homogenates. nih.govresearchgate.net This dual action—reducing ROS generation in cells and directly scavenging free radicals—points to a multifaceted pharmacodynamic profile centered on antioxidant and anti-excitotoxic mechanisms. nih.gov

Computational Chemistry and Theoretical Modeling of N 3 Methoxyphenyl 1 Benzofuran 2 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide at a sub-atomic level. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic and structural characteristics of benzofuran (B130515) derivatives. physchemres.orgresearchgate.net These calculations provide a theoretical framework for predicting molecular stability, reactivity, and spectroscopic properties.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for identifying its most stable spatial arrangements, or conformers. This process involves systematically rotating the molecule's single bonds—specifically the amide bond and the bonds connecting the aryl rings to the core structure—and calculating the potential energy of each resulting conformation. tandfonline.com

Table 1: Hypothetical Conformational Analysis Data for this compound This table illustrates the type of data generated from a typical conformational analysis. Values are hypothetical.

| Conformer | Dihedral Angle (Benzofuran-Amide) | Dihedral Angle (Amide-Phenyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (Global Minimum) | 5.2° | 35.8° | 0.00 | 75.4 |

| 2 (Local Minimum) | 175.1° | 40.1° | 2.15 | 15.2 |

| 3 (Local Minimum) | 8.9° | -145.3° | 3.50 | 9.4 |

The electronic properties of this compound are described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity and greater polarizability. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These quantum chemical parameters, derived from DFT, help predict how the molecule will interact in a chemical system. nih.gov Analysis of the molecular electrostatic potential (MEP) map further identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting sites prone to intermolecular interactions. nih.gov

Table 2: Calculated Quantum Chemical Reactivity Descriptors This table presents typical reactivity descriptors calculated for a molecule like this compound. Values are illustrative and derived from general knowledge of similar compounds.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational simulations are powerful tools for predicting how this compound might interact with specific biological targets, such as proteins or enzymes. These in silico techniques can guide the design of more potent and selective molecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. orientjchem.org For this compound, docking simulations can identify the most likely binding pose within the active site of a target protein. This process reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Studies on similar benzofuran carboxamide derivatives have successfully used docking to understand their binding mechanisms with targets like Sortase A and amyloid-beta peptides. nih.govresearchgate.net Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and dynamics of the predicted ligand-protein complex in a simulated physiological environment. tandfonline.comnih.gov

Table 3: Potential Intermolecular Interactions of this compound with a Hypothetical Receptor Active Site This table illustrates the types of interactions that are typically identified through molecular docking studies.

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine |

| Benzofuran Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Methoxyphenyl Ring | Hydrophobic, π-Alkyl | Leucine, Isoleucine, Valine |

| Methoxy (B1213986) Group Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Cysteine |

The this compound structure serves as a valuable scaffold for designing a library of new chemical entities. nih.gov Virtual screening allows for the rapid computational evaluation of large libraries of such compounds to identify those with the highest probability of binding to a specific target. nih.gov

In this process, a virtual library is created by systematically modifying the core scaffold—for example, by changing the substituents on the phenyl or benzofuran rings. This library is then docked into the target protein's active site, and the compounds are ranked based on their predicted binding affinity (docking score). jazindia.com This in silico approach efficiently prioritizes a smaller, more manageable set of promising candidates for synthesis and subsequent experimental testing, accelerating the drug discovery process. nih.govnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Related Theoretical Parameters

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADME prediction models provide a rapid and cost-effective way to estimate these properties based on the molecule's chemical structure, helping to identify potential liabilities before significant resources are invested. nih.govnih.gov

Various computational tools and web servers, such as SwissADME, are used to calculate key physicochemical and pharmacokinetic parameters. nih.govjazindia.com These predictions include properties related to absorption (e.g., intestinal absorption, cell permeability), distribution (e.g., plasma protein binding), and drug-likeness. Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net These theoretical parameters help to filter compounds that are more likely to have favorable pharmacokinetic profiles.

Table 4: Predicted ADME-Related Theoretical Parameters This table lists common ADME-related parameters that can be predicted in silico. The values shown are hypothetical for this compound and serve as an example of a typical output from predictive software.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 281.29 g/mol | Influences size-related absorption and distribution. |

| LogP (Lipophilicity) | 3.55 | Affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 52.5 Ų | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability. |

| Gastrointestinal Absorption | High | Prediction of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier Permeant | Yes | Prediction of the ability to cross into the central nervous system. |

Advanced Theoretical Studies on Chemical Bonding and Molecular Stability of this compound

Theoretical studies on related benzofuran structures often involve the calculation of various molecular properties to understand their stability and reactivity. These studies typically include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional conformation of the molecule.

Natural Bond Orbital (NBO) Analysis: Investigation of charge transfer interactions between filled and vacant orbitals, which provides insights into intramolecular bonding and stability.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of molecular reactivity and stability.

Molecular Electrostatic Potential (MEP) Maps: Visualization of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

In the absence of specific data for this compound, a detailed analysis and data tables on its chemical bonding and molecular stability cannot be provided at this time. Further research and dedicated computational studies would be required to generate such information.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Spectroscopic Techniques for Elucidating Specific Interactions

To understand the biological activity of a compound, it is crucial to characterize its interactions with target macromolecules, such as proteins. High-resolution spectroscopic techniques provide detailed insights into the specific binding modes and conformational changes that occur upon the formation of a ligand-target complex.

X-ray Crystallography of Compound-Protein Complexes

X-ray crystallography provides unparalleled atomic-level detail of how a ligand is oriented within the active site of a protein. This technique involves co-crystallizing the target protein with the ligand and then analyzing the diffraction pattern of X-rays passed through the crystal to generate a three-dimensional electron density map.

Currently, there are no publicly deposited crystal structures of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide in a complex with a protein target. However, the crystal structures of related benzofuran (B130515) compounds have been determined, providing insight into their solid-state conformation. For instance, the crystal structure of 2-(2-Methoxyphenyl)-1-benzofuran reveals a dihedral angle of 16.67 (6)° between the benzofuran and methoxyphenyl ring systems.

Were a complex of this compound and a target protein to be crystallized, the resulting structure would reveal:

The precise binding orientation of the ligand.

Key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, between the ligand and amino acid residues.

Any conformational changes in the protein that occur upon ligand binding.

This information is invaluable for structure-based drug design, enabling rational modifications to the ligand to improve binding affinity and selectivity. Molecular docking studies, a computational alternative, have been used for related benzofuran-2-carboxamide (B1298429) derivatives to predict binding modes, suggesting that the orientation of the bicyclic benzofuran ring plays a key role in activity.

Advanced Mass Spectrometry for Reaction Mechanism and Metabolite Identification Research

Advanced mass spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS (HRMS), is a powerful tool for elucidating fragmentation pathways and identifying metabolites in non-human, preclinical studies.

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would be expected to follow patterns characteristic of its functional groups. Key fragmentation reactions would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the benzofuran ring or the bond between the carbonyl carbon and the amide nitrogen.

Amide Bond Cleavage: Scission of the C-N bond of the carboxamide linkage, a common fragmentation pathway for this functional group.

Cleavage of the Benzofuran Ring: Fragmentation of the furan (B31954) or benzene (B151609) portion of the benzofuran core.

In studies of related benzofuran designer drugs in rat models, HRMS has been crucial for identifying metabolic products. Common metabolic transformations for aromatic compounds include hydroxylation, demethylation, and ring opening. For this compound, potential non-human metabolites could include products of O-demethylation at the methoxy (B1213986) group, hydroxylation on either aromatic ring system, or cleavage of the amide bond. The identification of these metabolites in preclinical models like rat urine or liver microsomes is essential for understanding the compound's biotransformation.

| Proposed Fragment | Description of Loss | Plausible m/z |

|---|---|---|

| Benzofuran-2-carbonyl cation | Cleavage of the C-N amide bond | 145.03 |

| 3-methoxyanilinium ion | Cleavage of the C-N amide bond | 124.07 |

| Benzofuranyl cation | Loss of the entire carboxamide side chain | 117.05 |

Emerging Research Areas and Potential Applications

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to selectively interact with a specific protein or biological target, enabling the study of its function within a complex biological system. nih.govmq.edu.au For a compound to be classified as a chemical probe, it typically needs to exhibit high affinity for its primary target (often below 100 nM) and significant selectivity over other related targets. nih.gov

While this compound itself is not extensively documented as a chemical probe, its core structure is integral to derivatives that function as valuable pharmacological tools for investigating biological mechanisms. For instance, various N-phenylbenzofuran-2-carboxamide derivatives have been designed to modulate the aggregation of amyloid beta (Aβ42), a peptide crucially involved in Alzheimer's disease. researchgate.net These compounds allow researchers to study the mechanisms of Aβ42 fibrillogenesis, demonstrating how specific structural modifications can either inhibit or accelerate the aggregation process. researchgate.net Such molecules serve a probe-like function by helping to elucidate the complex molecular interactions that drive neurodegenerative diseases. researchgate.net

The application of these derivatives as pharmacological tools underscores the potential of the core scaffold in developing more refined chemical probes for exploring intricate biological pathways. researchgate.net

Exploration of the Compound as a Lead Structure for Novel Research Tools

A "lead structure" in chemistry is a compound that demonstrates a desired biological or pharmacological activity and serves as the starting point for developing more potent and selective derivatives. The N-phenyl-1-benzofuran-2-carboxamide framework is increasingly recognized as a privileged lead structure for creating novel research tools to investigate specific biological targets.

Researchers have successfully utilized this scaffold to develop selective ligands for sigma receptors, which are involved in various central nervous system functions. By modifying the benzofuran-2-carboxamide (B1298429) structure, scientists have synthesized new carboxamides with high affinity for the sigma-1 receptor, with Ki values ranging from 7.8 to 34nM. nih.gov These selective ligands are instrumental as research tools for studying the role of sigma receptors in neurological processes and their potential as therapeutic targets. nih.govfao.org

Furthermore, derivatives of this scaffold have been developed as modulators of Aβ42 aggregation. researchgate.net Depending on the specific chemical groups attached to the core structure, these compounds can either inhibit or promote the formation of amyloid fibrils. researchgate.net This dual capability makes them powerful research tools for investigating the dynamics of protein aggregation in neurodegenerative disorders. researchgate.net The ability to systematically modify the benzofuran-2-carboxamide core allows for the fine-tuning of a compound's activity, making it an excellent lead structure for generating tailored molecular tools for biological research.

Integration into Interdisciplinary Research: e.g., Medicinal Chemistry Lead Optimization

The process of "hit-to-lead" and "lead optimization" is a cornerstone of medicinal chemistry, where an initial active compound (a "hit") is systematically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a clinical candidate. The benzofuran-2-carboxamide scaffold is a prominent feature in such interdisciplinary research efforts, spanning fields from neurobiology to infectious diseases.

In the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, medicinal chemists have identified benzofuran (B130515) derivatives as promising lead compounds. For example, a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives were synthesized and evaluated as potential antagonists for adenosine (B11128) A1 and A2A receptors, which are implicated in these conditions. nih.gov One derivative, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, showed notable affinity for both receptors and was identified as a lead-like entity suitable for further optimization. nih.gov

Similarly, research into neuroprotective agents has focused on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. nih.gov Studies have shown that specific substitutions on the phenyl ring and benzofuran core can confer significant protection against excitotoxic neuronal damage and oxidative stress, highlighting key structure-activity relationships (SAR). nih.gov

The table below summarizes findings from a study on neuroprotective benzofuran-2-carboxamide derivatives, illustrating the process of lead optimization by observing how different substituents affect biological activity.

| Compound ID | Substitution on Phenyl Ring | Neuroprotective Activity against NMDA-induced excitotoxicity | ROS Scavenging Activity |

| 1f | -CH3 at R2 | Potent and efficacious | Mild to moderate |

| 1j | -OH at R3 | Marked anti-excitotoxic effects | Most potent inhibition |

| 1p | -OCH3 at R3 | Moderate protection | Marked inhibition |

| (Data synthesized from research on novel benzofuran-2-carboxamide derivatives) nih.gov |

This systematic modification and evaluation process is a clear example of medicinal chemistry lead optimization, demonstrating the broad utility of the benzofuran-2-carboxamide scaffold in the search for new therapeutics.

Potential in Material Science Applications

Based on available scientific literature, the research focus for this compound and its closely related derivatives has been overwhelmingly concentrated on their biological and medicinal properties. There is currently limited to no published information regarding their application or potential in the field of material science. The properties typically explored for these compounds, such as receptor binding affinity and cellular activity, are not directly transferable to material science applications like polymer chemistry, electronics, or nanotechnology.

Future Directions and Unaddressed Research Gaps in the Study of N 3 Methoxyphenyl 1 Benzofuran 2 Carboxamide

Identification and Validation of Novel Biological Targets

A significant gap in the current understanding of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide lies in the definitive identification and validation of its biological targets. While related benzofuran-2-carboxamide (B1298429) derivatives have been shown to interact with a range of molecular targets, dedicated research is needed to elucidate the specific mechanisms of action for this particular compound.

For instance, various benzofuran (B130515) derivatives have demonstrated inhibitory activity against enzymes crucial for cancer progression, such as phosphatidylinositol 3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Furthermore, studies on other analogues have revealed neuroprotective effects, suggesting potential interactions with targets like N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity. nih.gov The potential for this compound to modulate these or other pathways remains an open and promising area of investigation.

Future research should employ a multi-pronged approach to target identification, including:

High-throughput screening: Testing the compound against large panels of kinases, receptors, and enzymes to identify potential interactions.

Affinity chromatography and mass spectrometry: Isolating and identifying binding partners from cell lysates.

Genetic and proteomic approaches: Utilizing techniques like CRISPR-Cas9 screening and proteomic profiling to uncover pathways affected by the compound.

Once potential targets are identified, validation studies will be crucial to confirm the biological relevance of these interactions. This will involve a combination of in vitro enzymatic assays, cell-based functional assays, and, ultimately, in vivo studies in relevant disease models.

Development of Highly Selective and Potent Analogues through Advanced Synthetic Strategies

To enhance the therapeutic potential of this compound, the development of analogues with improved potency and selectivity is a critical next step. Structure-activity relationship (SAR) studies on the broader class of benzofuran-2-carboxamides have provided valuable insights into the chemical modifications that can influence biological activity. nih.gov

Advanced synthetic methodologies will be instrumental in creating a diverse library of analogues for screening. Techniques such as palladium-catalyzed C-H arylation and transamidation offer efficient and modular routes to functionalize the benzofuran core at various positions. nih.govmdpi.com These methods allow for the systematic introduction of different substituents on both the benzofuran ring and the N-phenyl moiety, enabling a thorough exploration of the chemical space around the lead compound.

Key areas for synthetic exploration include:

Modification of the N-phenyl ring: Introducing various substituents at the ortho, meta, and para positions to probe the impact on target binding and selectivity.

Substitution on the benzofuran scaffold: Exploring the effects of adding functional groups to the benzene (B151609) and furan (B31954) portions of the benzofuran ring system.

Isosteric replacements: Replacing the benzofuran core with other heterocyclic systems to investigate the importance of this scaffold for biological activity.

The synthesized analogues will need to be systematically evaluated in biological assays to build a comprehensive SAR profile. This will guide the iterative process of designing and synthesizing next-generation compounds with optimized pharmacological properties.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling and molecular docking studies have become indispensable tools in modern drug discovery, offering a way to predict and rationalize the interactions between small molecules and their biological targets. nih.govnih.gov For this compound and its analogues, the development and refinement of computational models will be essential for accelerating the drug discovery process.

Initial molecular docking studies on related benzofuran-2-carboxamides have provided hypotheses about their binding modes with targets like Sortase A, a key virulence factor in Gram-positive bacteria. nih.gov To improve the predictive power of these models for this compound, several strategies can be employed:

Development of quantitative structure-activity relationship (QSAR) models: Correlating the structural features of a series of analogues with their biological activity to build predictive models. researchgate.net

Advanced molecular dynamics simulations: Simulating the dynamic behavior of the compound within the binding site of a target protein to gain a more realistic understanding of the binding interactions.

Integration of experimental data: Incorporating experimental data from techniques like X-ray crystallography or cryo-electron microscopy to refine and validate the computational models.

These refined computational models will not only aid in the rational design of more potent and selective analogues but also help in predicting potential off-target effects and understanding the molecular basis of the compound's activity.

Addressing Challenges and Opportunities in Benzofuran-Carboxamide Research Paradigms

The broader field of benzofuran-carboxamide research presents both significant challenges and exciting opportunities that will undoubtedly impact the future study of this compound.

One of the primary challenges is achieving target selectivity. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets. researchgate.net While this versatility is an advantage, it also presents the challenge of designing compounds that are highly selective for a single target to minimize off-target effects.

Another challenge lies in the synthetic accessibility of complex analogues. While advanced synthetic methods are available, the synthesis of certain substituted benzofurans can be complex and low-yielding, which can hinder the rapid exploration of chemical space. jocpr.com

Despite these challenges, the opportunities in this research area are vast. The diverse biological activities reported for benzofuran-2-carboxamide derivatives suggest that this chemical class has the potential to yield novel therapeutics for a wide range of diseases. rsc.orgresearchgate.net The growing understanding of the SAR of these compounds, coupled with advances in computational and synthetic chemistry, provides a solid foundation for the rational design of next-generation drug candidates.

The future of research on this compound will depend on a collaborative, interdisciplinary approach that integrates synthetic chemistry, pharmacology, and computational science. By systematically addressing the current research gaps, scientists can unlock the full therapeutic potential of this promising compound and the broader class of benzofuran-2-carboxamides.

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves multi-step processes:

- Step 1 : Preparation of benzofuran-2-carboxylic acid via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

- Step 2 : Functionalization of the benzofuran core using Pd-catalyzed C-H arylation to introduce the 3-methoxyphenyl group.

- Step 3 : Transamidation or coupling reactions to attach the carboxamide moiety.

Q. Key Considerations :

- Catalysts (e.g., Pd(PPh₃)₄ for C-H activation) and reaction temperatures (e.g., 80–120°C for arylation).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.1 ppm (benzofuran protons), δ 6.7–7.3 ppm (3-methoxyphenyl group), and δ 3.8 ppm (methoxy -OCH₃).

- ¹³C NMR : Carbonyl signals at ~165 ppm (carboxamide C=O) and 160 ppm (benzofuran C-O).

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 297.3 for C₁₆H₁₃NO₃).

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C of methoxy group) .

Q. What in vitro models are appropriate for preliminary biological screening of this compound?

- Receptor Binding Assays :

- α7 nicotinic acetylcholine receptor (α7 nAChR) affinity tests using radiolabeled ligands (e.g., [³H]-MLA) in transfected HEK-293 cells .

- Enzyme Inhibition Studies :

- PDE2/PDE10 inhibition assays to assess cognitive enhancement potential .

- Cell Viability Assays :

- MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Position : The 3-methoxy group on the phenyl ring enhances α7 nAChR agonist activity compared to 2- or 4-methoxy analogs .

- Benzofuran Core : Replacement with furan or thiophene reduces receptor binding affinity by ~50% .

- Carboxamide Linkers : N-methylation decreases solubility but improves blood-brain barrier penetration in rodent models .

Q. What experimental design principles apply to in vivo studies evaluating cognitive enhancement?

- Rodent Models :

- Dosing : 1–10 mg/kg intraperitoneal (IP) administration in Sprague-Dawley rats .

- Behavioral Tests :

- Novel Object Recognition (NOR) : Measures recognition memory.

- Radial Arm Maze : Assesses working memory.

- Controls : Include vehicle and positive controls (e.g., donepezil for cholinesterase inhibition).

- Data Interpretation : Use ANOVA with post-hoc tests to compare treatment groups .

Q. How should researchers address contradictions in reported efficacy across studies?

- Case Example : Discrepancies in memory improvement outcomes may arise from:

- Dose-Dependent Effects : Lower doses (1 mg/kg) may show no effect, while higher doses (10 mg/kg) are efficacious .

- Model Variability : Differences in rodent strains (e.g., Wistar vs. Sprague-Dawley) or age (young vs. aged rats).

- Resolution Strategies :

- Replicate studies using standardized protocols (e.g., NOR test duration, inter-trial intervals).

- Validate receptor occupancy via autoradiography to confirm target engagement .

Q. What methodologies are used to study synergistic effects with other compounds, such as aldicarb in nematicidal applications?

- Combination Dose-Response Matrices :

- Test fixed ratios of this compound (e.g., 0.94 μM) and aldicarb (20 μM) in C. elegans models .

- Calculate synergy scores using the Bliss Independence model.

- Mechanistic Studies :

- RNAi knockdown of putative targets (e.g., TRPV1 receptors) to identify pathways involved in synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.